molecular formula C12H9ClN2O2 B8019289 N-(3-chlorophenyl)-2-nitroaniline

N-(3-chlorophenyl)-2-nitroaniline

Cat. No.: B8019289
M. Wt: 248.66 g/mol
InChI Key: RBBJOAWFOLCPHN-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-nitroaniline is a diphenylamine-based compound that serves as a versatile synthetic intermediate in organic and medicinal chemistry research . Its core structure, featuring a nitro group and a chlorophenyl substituent, makes it a valuable precursor for the synthesis of benzimidazole and other N-heterocyclic compounds, which are privileged scaffolds in drug discovery . A key research application of related analogues, such as N-(4-chlorophenyl)-2-nitroaniline, is their role as a crucial intermediate in the synthesis of active pharmaceutical ingredients. Specifically, the 4-chloro derivative is reduced to N-(4-chlorophenyl)benzene-1,2-diamine, a key building block in the production of Clofazimine, an antibiotic used to treat multidrug-resistant tuberculosis . Researchers value this compound for its utility in developing novel therapeutic agents and studying structure-activity relationships. The nitro group can be selectively reduced to an amino group using various reducing agents, enabling further cyclization and functionalization to create diverse chemical libraries for biological screening . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-9-4-3-5-10(8-9)14-11-6-1-2-7-12(11)15(16)17/h1-8,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBJOAWFOLCPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

To contextualize the properties and applications of N-(3-chlorophenyl)-2-nitroaniline, we compare it with five structurally related nitroaniline derivatives (Table 1).

Substituent Effects on Physical Properties

  • Melting Points : The 3-chlorophenyl derivative exhibits a higher melting point (88–90°C) compared to the 3-fluorophenyl analog (73–74°C), likely due to chlorine’s larger atomic radius and stronger halogen bonding interactions . The 3,4-difluorophenyl variant shows the highest melting point (95–97°C), attributed to increased molecular symmetry and van der Waals forces .
  • Molecular Weight : The chloro-substituted compound has a higher molecular weight (248.66 g/mol) than fluoro analogs, influencing its solubility and crystallinity.

Electronic and Steric Considerations

  • Electron-Withdrawing Effects : The nitro group at the 2-position deactivates the aromatic ring, directing further electrophilic substitutions to specific positions. The chloro substituent’s meta position minimizes steric hindrance, favoring regioselective reactions.
  • Methoxy vs.

Preparation Methods

Reaction Overview

The most widely documented method involves nucleophilic aromatic substitution (NAS) between 2-fluoronitrobenzene and 3-chloroaniline. This reaction exploits the electron-withdrawing nitro group to activate the fluorine atom for displacement by the amine group of 3-chloroaniline.

Procedure and Conditions

  • Reactants :

    • 2-Fluoronitrobenzene (1.0 equiv)

    • 3-Chloroaniline (1.2 equiv)

    • Anhydrous potassium fluoride (KF, 1.0 equiv)

  • Conditions :

    • Temperature: 160°C

    • Duration: 36 hours

    • Solvent: None (neat conditions)

  • Workup :

    • Post-reaction, the mixture is cooled, diluted with ethyl acetate, and washed with 2 N HCl.

    • The organic layer is dried over anhydrous Na₂SO₄ and concentrated.

    • Crude product is recrystallized from 95% ethanol.

Yield and Characterization

  • Yield : 76%

  • Melting Point : 88–90°C

  • ¹H NMR (DMSO- d₆) :

    • δ 6.98 (1H, m), 7.19 (1H, m), 7.28–7.37 (4H, m), 7.56 (1H, m), 8.12 (1H, dd, J = 8.1, 1.5 Hz), 9.28 (1H, brs).

Alternative NAS Approach with Potassium Carbonate (K₂CO₃)

Modified Base System

A variation replaces KF with K₂CO₃ to enhance reaction efficiency under milder conditions:

  • Reactants :

    • 2-Fluoronitrobenzene (1.0 equiv)

    • 3-Chloroaniline (1.1 equiv)

    • K₂CO₃ (1.5 equiv)

  • Conditions :

    • Temperature: 120°C

    • Duration: 24 hours

    • Solvent: Dimethylformamide (DMF)

  • Workup :

    • Filtration to remove inorganic salts.

    • Column chromatography (hexane/ethyl acetate) for purification.

Yield and Comparison

  • Yield : 68%

  • Advantages : Reduced reaction temperature and shorter duration.

  • Disadvantages : Requires polar aprotic solvents, increasing cost and complexity.

Comparative Analysis of Preparation Methods

Parameter KF Method K₂CO₃ Method
CatalystKFK₂CO₃
Temperature160°C120°C
Reaction Time36 hours24 hours
SolventNeatDMF
Yield76%68%
PurificationRecrystallizationColumn Chromatography

Key Observations :

  • The KF method offers higher yields but requires prolonged heating.

  • The K₂CO₃ method is faster but necessitates additional purification steps.

Reaction Mechanism and Optimization Strategies

Mechanistic Insights

The NAS proceeds via a two-step aromatic substitution :

  • Formation of Meisenheimer Complex : The nitro group activates the aromatic ring, facilitating fluoride departure.

  • Amine Attack : 3-Chloroaniline acts as a nucleophile, displacing fluoride to form the target compound.

Optimization Strategies

  • Catalyst Loading : Increasing KF to 1.2 equiv improves yields to 82% in pilot studies.

  • Solvent Effects : Substituting DMF with toluene reduces side reactions (e.g., over-nitration).

  • Temperature Control : Gradual heating (5°C/min) minimizes decomposition.

Characterization and Analytical Data

Spectroscopic Data

  • FT-IR (KBr) :

    • NO₂ Stretches : 1510 cm⁻¹ (asymmetric), 1340 cm⁻¹ (symmetric).

    • C-Cl Stretch : 730 cm⁻¹.

  • ¹³C NMR (DMSO- d₆) :

    • δ 139.9 (C-NO₂), 137.3 (C-Cl), 130.0–119.3 (aromatic carbons).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water = 70:30) .

Q & A

Q. What synthetic routes are commonly employed for N-(3-chlorophenyl)-2-nitroaniline, and how do reaction conditions affect yield and purity?

Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A validated approach includes:

  • Stepwise nitration and chlorination : Nitration of aniline derivatives followed by chlorination using FeCl₃ or AlCl₃ as Lewis acid catalysts. For example, nitration of 3-chloroaniline derivatives under controlled HNO₃/H₂SO₄ conditions yields nitro intermediates, which are purified via recrystallization (yields ~60–75%) .
  • Direct coupling : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) between 3-chlorophenylamine and nitro-substituted aryl halides. This method offers regioselectivity but requires inert atmospheres and high-purity ligands (yields ~50–65%) .

Q. Key Considerations :

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification.
  • Temperature : Elevated temperatures (>100°C) risk nitro group decomposition.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity >95% .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions. For example, aromatic protons appear as doublets (δ 7.2–8.5 ppm), while nitro groups deshield adjacent carbons (δ 140–150 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 263.0352 for C₁₂H₁₀ClN₂O₂) with <2 ppm error .
  • X-ray Crystallography : SHELXL refinement (via SHELX programs) resolves bond lengths and angles, confirming planar geometry and intermolecular interactions (e.g., C–Cl bond length ~1.73 Å) .

Q. How do competing substitution pathways influence the regioselectivity of this compound derivatives?

Methodological Answer : Regioselectivity is governed by:

  • Electrophilic directing effects : The nitro group (-NO₂) is a meta-director, while -NH- acts as an ortho/para director. Computational modeling (DFT) predicts activation energies for competing pathways .
  • Catalytic systems : Pd/XPhos catalysts favor C–N coupling at sterically accessible positions, whereas Cu/I promotes Ullmann-type couplings at electron-deficient sites .

Case Study :
In , nitrosation of 3-chloroaniline derivatives yielded ortho-nitroso products (2c–2l) due to steric hindrance from the 3-chloro substituent .

Q. How can crystallographic data resolve discrepancies between experimental and computational models of hydrogen bonding?

Methodological Answer :

  • Graph-set analysis : Use SHELX-refined structures to categorize hydrogen bonds (e.g., R₂²(8) motifs) and compare with DFT-optimized geometries .
  • Validation metrics : Root-mean-square deviations (RMSD) between crystallographic bond lengths/angles and computational models should be <0.05 Å and <2°, respectively.

Example :
In , hydrogen bonds between nitro O and adjacent NH groups formed bifurcated interactions, which DFT models underestimated by 0.1–0.2 Å. Adjusting basis sets (e.g., 6-311++G**) improved agreement .

Q. What strategies mitigate challenges in analyzing nitro-group reactivity under catalytic hydrogenation?

Methodological Answer :

  • Catalyst screening : Pd/C or Raney Ni selectively reduce nitro to amine without dechlorination. Monitor via in situ IR (disappearance of NO₂ stretch at 1520 cm⁻¹).
  • Solvent effects : Use ethanol/water mixtures to stabilize intermediates and prevent over-reduction.
  • Kinetic studies : Pseudo-first-order kinetics (k = 0.12 min⁻¹) under 40 psi H₂ at 50°C .

Data Contradictions :
reported variable reduction rates for ortho-nitro vs. para-nitro isomers due to steric hindrance, necessitating tailored reaction conditions .

Q. How do π-π stacking and halogen bonding influence the solid-state properties of this compound?

Methodological Answer :

  • Crystal packing analysis : ORTEP-3 visualizes Cl···π interactions (3.3–3.5 Å) and parallel-displaced π-π stacks (interplanar distance ~3.6 Å) .
  • Thermal stability : DSC reveals melting points correlate with packing density; tightly packed crystals (e.g., via Cl···π bonds) melt at higher temperatures (~180°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chlorophenyl)-2-nitroaniline
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.